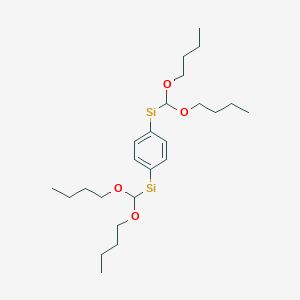
CID 66773667
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Phenylene)bis[(dibutoxymethyl)silane] is an organosilicon compound with the molecular formula C24H42O4Si2. This compound consists of a phenylene group bonded to two dibutoxymethylsilane groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(dibutoxymethyl)silane] typically involves the reaction of 1,4-dibromobenzene with dibutoxymethylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of (1,4-Phenylene)bis[(dibutoxymethyl)silane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Phenylene)bis[(dibutoxymethyl)silane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to siloxane groups.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Siloxane derivatives.
Substitution: Halogenated phenylene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,4-Phenylene)bis[(dibutoxymethyl)silane] is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based materials and their properties.
Biology
The compound is used in biological research to study the interactions between silicon-based molecules and biological systems. It can be used to modify surfaces for cell culture studies.
Medicine
In medicine, (1,4-Phenylene)bis[(dibutoxymethyl)silane] is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
Industrially, the compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of (1,4-Phenylene)bis[(dibutoxymethyl)silane] involves its ability to form stable bonds with various substrates. The phenylene group provides rigidity, while the dibutoxymethylsilane groups offer flexibility and reactivity. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of dibutoxymethylsilane groups.
1,4-Bis(dimethylsilyl)benzene: Contains dimethylsilyl groups, offering different reactivity and properties.
Uniqueness
(1,4-Phenylene)bis[(dibutoxymethyl)silane] is unique due to its combination of a rigid phenylene core and flexible dibutoxymethylsilane groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C24H42O4Si2 |
|---|---|
Poids moléculaire |
450.8 g/mol |
InChI |
InChI=1S/C24H42O4Si2/c1-5-9-17-25-23(26-18-10-6-2)29-21-13-15-22(16-14-21)30-24(27-19-11-7-3)28-20-12-8-4/h13-16,23-24H,5-12,17-20H2,1-4H3 |
Clé InChI |
DETJPLQQNNTWPT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(OCCCC)[Si]C1=CC=C(C=C1)[Si]C(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



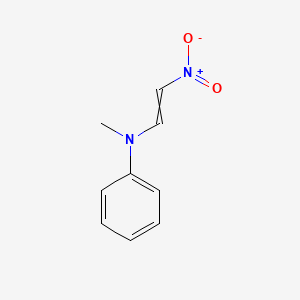
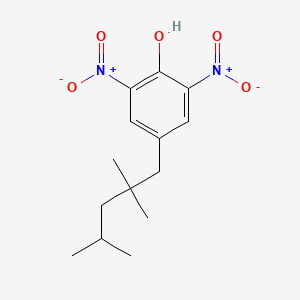
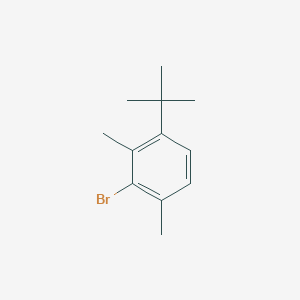
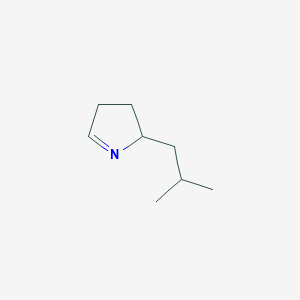
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)
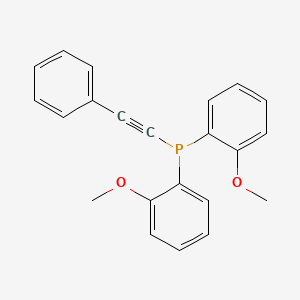
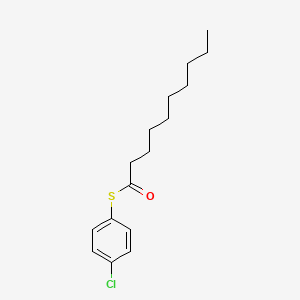
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)
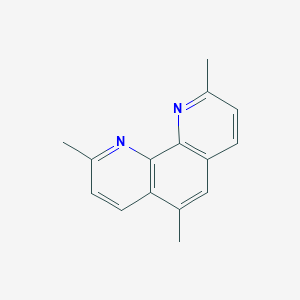

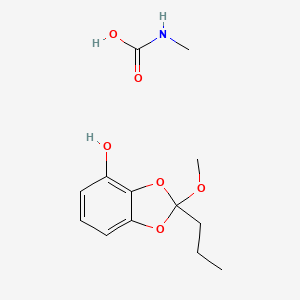
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)
